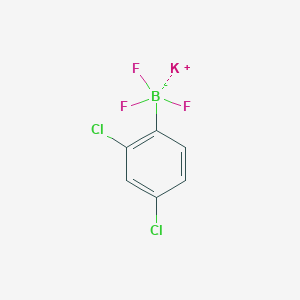

Potassium (2,4-dichlorophenyl)trifluoroborate

Description

Properties

IUPAC Name |

potassium;(2,4-dichlorophenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BCl2F3.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASOPVJEJIORDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=C(C=C(C=C1)Cl)Cl)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BCl2F3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635467 | |

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192863-38-0 | |

| Record name | Potassium (2,4-dichlorophenyl)(trifluoro)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Potassium (2,4-dichlorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of potassium (2,4-dichlorophenyl)trifluoroborate, a valuable reagent in modern organic synthesis, particularly in the realm of cross-coupling reactions. This document details the synthetic protocols, expected characterization data, and key applications of this compound, tailored for professionals in chemical research and pharmaceutical development.

Introduction

Potassium organotrifluoroborates are a class of exceptionally stable and versatile organoboron compounds.[1][2] They serve as robust alternatives to the more sensitive boronic acids and esters in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[3] Their stability towards air and moisture, coupled with their ease of handling and purification, makes them highly attractive reagents in complex molecule synthesis.[4] this compound, with its substituted aromatic ring, is a valuable building block for the introduction of the 2,4-dichlorophenyl moiety in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Synthesis of this compound

The synthesis of this compound is reliably achieved through the reaction of 2,4-dichlorophenylboronic acid with potassium hydrogen fluoride (KHF₂).[5][6] This method is a general and high-yielding route to a wide array of potassium aryltrifluoroborates.[4]

General Experimental Protocol

The following protocol is a generalized procedure based on established methods for the synthesis of potassium aryltrifluoroborates.[7]

Materials:

-

2,4-Dichlorophenylboronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

Procedure:

-

In a suitable reaction vessel, dissolve 2,4-dichlorophenylboronic acid in methanol.

-

In a separate vessel, prepare a saturated aqueous solution of potassium hydrogen fluoride.

-

Cool the methanolic solution of the boronic acid in an ice bath.

-

Slowly add the aqueous KHF₂ solution to the cooled boronic acid solution with vigorous stirring.

-

A white precipitate of this compound should form upon addition.

-

Continue stirring the mixture at room temperature for a specified time to ensure complete reaction.

-

Isolate the solid product by vacuum filtration.

-

Wash the collected solid sequentially with cold water, methanol, and finally acetone to remove any unreacted starting materials and inorganic salts.

-

Dry the purified product under vacuum to yield this compound as a white, crystalline solid.

Characterization

Physical Properties

| Property | Value |

| Molecular Formula | C₆H₃BCl₂F₃K |

| Molecular Weight | 252.90 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 202 °C[5] |

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organotrifluoroborates.[8][9] Spectra are typically recorded in deuterated solvents such as DMSO-d₆ or acetone-d₆.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the three protons on the dichlorophenyl ring. The chemical shifts and coupling patterns will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the six carbons of the aromatic ring. The carbon atom attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus.

-

¹⁹F NMR: A single, typically broad resonance is expected for the three equivalent fluorine atoms of the trifluoroborate group. The chemical shift is generally in the range of -130 to -150 ppm relative to CFCl₃.

-

¹¹B NMR: A quartet is expected for the boron atom due to coupling with the three fluorine atoms. The chemical shift is typically in the range of 3-6 ppm.

Expected NMR Data Summary

| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity |

| ¹H | 7.0 - 8.0 | Multiplets |

| ¹³C | 120 - 140 | Singlets, one broad singlet (C-B) |

| ¹⁹F | -130 to -150 | Broad singlet or quartet |

| ¹¹B | 3 - 6 | Quartet |

3.2.2. Mass Spectrometry (MS)

While mass spectrometry of potassium salts can be challenging, techniques such as electrospray ionization (ESI) in negative mode should allow for the detection of the [(2,4-dichlorophenyl)BF₃]⁻ anion. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a crystalline compound. For this compound, this technique would confirm the tetrahedral geometry around the boron atom and provide precise bond lengths and angles. Although no specific crystal structure data for this compound was found, related structures of potassium aryltrifluoroborates have been reported.[10]

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.

This reaction allows for the efficient synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and functional materials. The stability and ease of use of this compound make it a superior choice over the corresponding boronic acid in many synthetic applications.

Conclusion

This compound is a valuable and versatile reagent for organic synthesis. Its straightforward preparation from the corresponding boronic acid and its remarkable stability make it an attractive building block for the introduction of the 2,4-dichlorophenyl group. This guide provides the essential information for its synthesis, characterization, and application, serving as a vital resource for researchers and professionals in the chemical and pharmaceutical sciences. Further investigation into the specific spectral and crystallographic data of this compound would be a valuable contribution to the field.

References

- 1. researchgate.net [researchgate.net]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. potassium (2,4-dichlorophenyl)-trifluoroboranuide - 192863-38-0 - Structure, Synthesis, Properties [organoborons.com]

- 6. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Potassium (2,4-dichlorophenyl)trifluoroborate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium (2,4-dichlorophenyl)trifluoroborate is a versatile and stable organoboron compound with significant applications in organic synthesis, particularly in the realm of cross-coupling reactions. This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and use in Suzuki-Miyaura coupling, and an exploration of its reactivity and functional group tolerance. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective utilization of this important synthetic building block.

Introduction

Potassium organotrifluoroborates have emerged as highly valuable reagents in modern organic synthesis. Their enhanced stability to air and moisture, compared to their boronic acid counterparts, makes them exceptionally easy to handle and store, offering significant advantages in terms of practicality and reproducibility in synthetic workflows.[1][2] Among these, this compound serves as a key building block for the introduction of the 2,4-dichlorophenyl moiety, a common structural motif in pharmaceuticals and agrochemicals. This document outlines the core physicochemical properties and synthetic utility of this reagent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

Physical Properties

The known physical characteristics of the compound are summarized in Table 1. The compound is typically a solid at room temperature.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 192863-38-0 | [3] |

| Molecular Formula | C₆H₃BCl₂F₃K | [3] |

| Molecular Weight | 252.9 g/mol | [3] |

| Melting Point | 202 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Poorly soluble in most organic solvents; soluble in methanol, acetonitrile, and water. | [4] |

| Density | Data not available |

Chemical Properties

This compound exhibits the characteristic stability of organotrifluoroborate salts.[1][2] Key chemical properties are outlined below:

-

Stability: The compound is stable to air and moisture, allowing for ease of handling and long-term storage under ambient conditions.[1][5][6] This contrasts with the often hygroscopic and less stable nature of the corresponding boronic acid.

-

Reactivity: While stable, the trifluoroborate salt acts as a potent source of the 2,4-dichlorophenyl nucleophile in the presence of a suitable catalyst, most notably in palladium-catalyzed cross-coupling reactions.[1] The trifluoroborate group is believed to slowly hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle.

-

Handling and Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Avoid contact with strong oxidizing agents. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn during handling.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in a representative Suzuki-Miyaura cross-coupling reaction.

Synthesis of this compound

The most common method for the preparation of potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with potassium hydrogen difluoride (KHF₂).[1][7]

Reaction Scheme:

Caption: General synthesis of this compound.

Experimental Procedure (General):

-

Dissolution: In a suitable flask, dissolve 2,4-dichlorophenylboronic acid (1.0 equiv) in methanol.

-

Addition of KHF₂: To the stirred solution, add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, ≥3.0 equiv). A precipitate should form.

-

Stirring: Allow the mixture to stir at room temperature for a specified period (typically 1-4 hours) to ensure complete reaction.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the collected solid with cold methanol and then diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the purified product under vacuum to yield this compound as a white to off-white solid.

Note: This is a generalized procedure. Optimization of solvent volumes, reaction time, and temperature may be necessary for optimal yield and purity.

Suzuki-Miyaura Cross-Coupling Reaction

This compound is an excellent coupling partner in Suzuki-Miyaura reactions for the formation of biaryl compounds.

Reaction Workflow:

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Procedure (Representative):

-

Reaction Setup: To an oven-dried reaction vessel, add this compound (1.1-1.5 equiv), the aryl or heteroaryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%), a suitable ligand (e.g., SPhos, RuPhos, 2-10 mol%), and a base (e.g., Cs₂CO₃, K₃PO₄, 2-3 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., toluene/water, dioxane/water).

-

Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Reactivity and Functional Group Tolerance

Potassium organotrifluoroborates are known to be compatible with a wide range of functional groups, making them highly versatile reagents in complex molecule synthesis.

Signaling Pathway of Suzuki-Miyaura Coupling:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The 2,4-dichlorophenyl moiety is generally stable under typical Suzuki-Miyaura conditions. The reaction is known to tolerate a variety of functional groups on the coupling partner, including:

-

Esters

-

Ketones

-

Aldehydes

-

Nitriles

-

Amides

-

Ethers

-

Halogens (other than the coupling site)

The electronic nature of the substituents on the coupling partner can influence the reaction rate, with electron-withdrawing groups often accelerating the reaction.

Conclusion

This compound is a stable, easy-to-handle, and effective reagent for the introduction of the 2,4-dichlorophenyl group in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions, coupled with its broad functional group tolerance, makes it an invaluable tool for chemists in academia and industry, particularly in the synthesis of complex molecules for drug discovery and development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for the successful application of this versatile reagent.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. potassium (2,4-dichlorophenyl)-trifluoroboranuide - 192863-38-0 - Structure, Synthesis, Properties [organoborons.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

Spectroscopic Characterization of Potassium (2,4-dichlorophenyl)trifluoroborate (CAS 192863-38-0): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic properties and analytical methodologies for the characterization of Potassium (2,4-dichlorophenyl)trifluoroborate (CAS No. 192863-38-0). Due to the limited availability of specific experimental data for this compound in public databases, this guide leverages established knowledge of closely related potassium aryltrifluoroborate salts to predict spectral features and outline detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The information presented herein is intended to serve as a valuable resource for researchers in the planning and execution of analytical studies involving this compound.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 192863-38-0

-

Molecular Formula: C₆H₃BCl₂F₃K

-

Molecular Weight: 252.90 g/mol

-

Chemical Structure: (A chemical structure diagram would be placed here in a full whitepaper)

Predicted Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹H NMR | |||

| Aromatic-H | 7.0 - 8.0 | m | The three aromatic protons will appear as a complex multiplet due to spin-spin coupling. |

| ¹³C NMR | |||

| Aromatic C-Cl | 130 - 140 | s | |

| Aromatic C-H | 125 - 135 | s | |

| Aromatic C-B | 120 - 130 (broad) | s | The signal for the carbon attached to the boron atom is often broadened due to the quadrupolar relaxation of the boron nucleus. |

Table 2: Predicted ¹⁹F and ¹¹B NMR Spectral Data

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| ¹⁹F NMR | -130 to -150 | q | The fluorine atoms will likely appear as a quartet due to coupling with the ¹¹B nucleus. |

| ¹¹B NMR | 0 to 10 | q | The boron atom is expected to show a quartet due to coupling with the three fluorine atoms. |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3000 | Aromatic C-H stretch | Medium-Weak |

| 1600 - 1450 | Aromatic C=C stretch | Medium-Strong |

| 1150 - 950 | B-F stretch | Strong |

| 850 - 750 | C-Cl stretch | Strong |

| 800 - 600 | Aromatic C-H out-of-plane bend | Strong |

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Expected Ion | m/z | Notes |

| ESI (-) | [C₆H₃BCl₂F₃]⁻ | 213.96 | This represents the anionic trifluoroborate portion of the molecule. |

| ESI (+) | K⁺ | 38.96 |

Experimental Protocols

The following are detailed, generalized experimental protocols for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for potassium organotrifluoroborates due to their good solubility.

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

¹¹B NMR: Acquire a one-dimensional boron spectrum.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Sample Preparation (KBr Pellet Method):

-

Place a small amount (1-2 mg) of this compound and approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample beam and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire spectra in both positive and negative ion modes. In negative ion mode, the trifluoroborate anion [C₆H₃BCl₂F₃]⁻ is expected to be observed. In positive ion mode, the potassium cation K⁺ will be detected.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal intensity of the ion of interest.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to Potassium (2,4-dichlorophenyl)trifluoroborate for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Potassium (2,4-dichlorophenyl)trifluoroborate, a key reagent in modern synthetic chemistry. It details its molecular structure, properties, and significant applications, with a focus on its role in the formation of carbon-carbon bonds critical for the development of novel pharmaceutical compounds. This document also offers detailed experimental protocols and visual diagrams to support its practical application in a laboratory setting.

Core Concepts: Molecular Structure and Properties

This compound is an organoboron compound that has gained significant traction as a stable and versatile nucleophilic partner in cross-coupling reactions. Its enhanced stability compared to boronic acids makes it a preferred reagent in many synthetic applications, particularly in the pharmaceutical industry.

Molecular Formula: C₆H₃BCl₂F₃K[1]

Molecular Weight: 252.9 g/mol [1]

Chemical Structure:

The structure consists of a potassium cation and a (2,4-dichlorophenyl)trifluoroborate anion. In the anion, a boron atom is bonded to a 2,4-dichlorophenyl group and three fluorine atoms.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 192863-38-0 | [1] |

| Physical Form | White to off-white powder or crystals | |

| Melting Point | 202 °C | [1] |

| Purity | Typically ≥95% | |

| Storage | Inert atmosphere, room temperature |

Key Applications in Synthetic Chemistry

The primary application of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.

Advantages of Potassium Organotrifluoroborates:

Potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, offer several advantages over their boronic acid counterparts:

-

Enhanced Stability: They are crystalline solids that are stable to both air and moisture, simplifying handling and storage.[2]

-

Stoichiometric Efficiency: Their stability reduces decomposition, allowing for the use of near-stoichiometric amounts in reactions.

-

Broad Reaction Scope: They are effective in coupling with a wide range of aryl and heteroaryl halides and triflates.

These properties make them highly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The following is a general, yet detailed, protocol for a Suzuki-Miyaura cross-coupling reaction using a potassium aryltrifluoroborate, such as this compound, with an aryl halide. This protocol is based on established methodologies for similar compounds.

Table 2: Reagents and Materials for Suzuki-Miyaura Cross-Coupling

| Reagent/Material | Purpose | Typical Supplier |

| This compound | Nucleophilic partner | Sigma-Aldrich, BLD Pharm |

| Aryl halide (e.g., Aryl bromide or chloride) | Electrophilic partner | Various |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst precursor | Various |

| RuPhos | Ligand | Various |

| Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | Base | Various |

| Toluene and Water or Ethanol | Solvent system | Various |

| Anhydrous Sodium Sulfate | Drying agent | Various |

| Ethyl Acetate | Extraction solvent | Various |

| Silica Gel | for Column Chromatography | Various |

| Schlenk tube or microwave vial | Reaction vessel | Various |

| Magnetic stirrer and stir bar | Agitation | Various |

| Argon or Nitrogen source | Inert atmosphere | Various |

Detailed Experimental Workflow:

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

-

Reaction Setup: In a Schlenk tube or microwave vial equipped with a magnetic stir bar, combine this compound (1.1 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., potassium carbonate, 3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 10:1 mixture of toluene and water) via syringe.

-

Catalyst Addition: In a separate vial, prepare the catalyst system by mixing the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., RuPhos, 4-10 mol%). Add this mixture to the reaction vessel.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The use of a potassium organotrifluoroborate requires an initial hydrolysis step to form the corresponding boronic acid, which then enters the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Cycle Explanation:

-

Hydrolysis: The this compound first undergoes hydrolysis in the presence of a base to form the corresponding boronic acid.

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. This step is facilitated by the base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.

Conclusion

This compound is a highly stable and efficient reagent for the synthesis of complex biaryl structures, which are prevalent in many pharmaceutical compounds. Its ease of handling and high reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for researchers and professionals in drug discovery and development. The provided protocols and mechanistic insights serve as a practical guide for the successful implementation of this reagent in the laboratory.

References

Navigating the Solubility Landscape of Potassium (2,4-dichlorophenyl)trifluoroborate: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Potassium (2,4-dichlorophenyl)trifluoroborate in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available qualitative data and presents a detailed protocol for the experimental determination of its solubility, addressing a notable gap in publicly available quantitative data.

Executive Summary

This compound is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Understanding its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This guide consolidates the general solubility characteristics of potassium organotrifluoroborates and provides a robust experimental framework for determining precise solubility data for the title compound.

General Solubility Profile

Potassium organotrifluoroborates, as a class of compounds, exhibit a predictable solubility pattern dictated by their ionic nature. While specific quantitative solubility data for this compound is not extensively documented in scientific literature, a general qualitative understanding can be summarized as follows:

-

High Solubility: These salts are generally soluble in polar aprotic solvents.

-

Moderate to Low Solubility: They often show some solubility in polar protic solvents.

-

Insoluble or Sparingly Soluble: Nonpolar organic solvents are typically poor solvents for potassium organotrifluoroborates.

This general behavior is crucial for selecting appropriate solvent systems for reactions and purifications. For instance, the low solubility in nonpolar solvents can be exploited for product precipitation and isolation.

Quantitative Solubility Data

As of the publication of this guide, specific quantitative solubility data (e.g., in g/L or mol/L at specified temperatures) for this compound in various organic solvents is not available in peer-reviewed journals or chemical databases. The following tables are presented as templates for researchers to populate with experimentally determined data.

Table 1: Solubility of this compound in Polar Aprotic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) |

| Dimethylformamide (DMF) | 73.09 | Data to be determined | Data to be determined |

| Dimethyl Sulfoxide (DMSO) | 78.13 | Data to be determined | Data to be determined |

| Acetonitrile (MeCN) | 41.05 | Data to be determined | Data to be determined |

| Acetone | 58.08 | Data to be determined | Data to be determined |

| Tetrahydrofuran (THF) | 72.11 | Data to be determined | Data to be determined |

Table 2: Solubility of this compound in Polar Protic Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) |

| Methanol (MeOH) | 32.04 | Data to be determined | Data to be determined |

| Ethanol (EtOH) | 46.07 | Data to be determined | Data to be determined |

| Isopropanol (IPA) | 60.10 | Data to be determined | Data to be determined |

| Water (H₂O) | 18.02 | Data to be determined | Data to be determined |

Table 3: Solubility of this compound in Nonpolar Solvents at 25°C

| Solvent | Molar Mass ( g/mol ) | Solubility (g/L) | Solubility (mol/L) |

| Toluene | 92.14 | Data to be determined | Data to be determined |

| Dichloromethane (DCM) | 84.93 | Data to be determined | Data to be determined |

| Diethyl Ether | 74.12 | Data to be determined | Data to be determined |

| Hexanes | (mixture) | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[1][2] This procedure involves agitating an excess amount of the solid in the solvent at a controlled temperature until equilibrium is reached.[1][2] The concentration of the dissolved solid in the supernatant is then measured.

4.1 Materials and Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatic shaker water bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.2 Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Accurately dispense a known volume of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. To effectively separate the saturated solution from the undissolved solid, centrifuge the vials.[2]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining fine particles, filter the aliquot using a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility in g/L or mol/L based on the measured concentration and the dilution factor.

4.3 Visualization of the Experimental Workflow

References

A Technical Guide to Potassium Organotrifluoroborates: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the discovery, history, and synthetic utility of potassium organotrifluoroborates. These versatile and stable reagents have emerged as powerful tools in modern organic synthesis, particularly in the realm of carbon-carbon bond formation. This document provides a comprehensive overview of their development, detailed experimental protocols for their preparation, and their application in key chemical transformations, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Discovery and Historical Context

The journey of potassium organotrifluoroborates from laboratory curiosities to indispensable synthetic reagents has been a gradual one, marked by key discoveries that unlocked their potential.

The first documented preparation of an organotrifluoroborate complex dates back to 1940 by Fowler and Krauss. However, for several decades, these compounds remained largely of academic interest. A significant turning point came in the 1960s with the recognition of their exceptional stability compared to their organoborane precursors.[1] Unlike many organoboranes, which are susceptible to decomposition by air and moisture due to the vacant p-orbital on the boron atom, potassium organotrifluoroborates exhibit remarkable stability, allowing for indefinite storage at room temperature without special precautions.[1]

A pivotal advancement in the accessibility and utility of potassium organotrifluoroborates occurred in 1995 when E. Vedejs and his colleagues reported a highly efficient method for their synthesis using potassium hydrogen difluoride (KHF2) as a fluorinating agent for trivalent boron reagents.[1] This development paved the way for the broader adoption of these reagents in synthetic chemistry. Shortly after, in 1996, the research group of Jean-Pierre Genet demonstrated the application of potassium organotrifluoroborates as effective nucleophilic partners in Suzuki-Miyaura cross-coupling reactions, a discovery that has had a profound impact on the field.[2]

Professor Gary Molander and his research group have been instrumental in the extensive development of the chemistry of organotrifluoroborates, expanding their scope and application in a wide array of chemical transformations. Their work has solidified the position of potassium organotrifluoroborates as superior alternatives to other organoboron reagents in many synthetic contexts.[3]

Synthesis of Potassium Organotrifluoroborates

The increased accessibility of potassium organotrifluoroborates is largely due to the development of reliable and efficient synthetic methodologies. Several key approaches are summarized below.

From Organoboronic Acids

The most common and straightforward method for the preparation of potassium organotrifluoroborates involves the reaction of the corresponding organoboronic acid with potassium hydrogen difluoride (KHF2). This method, popularized by Vedejs, is highly efficient and often provides quantitative yields.[1]

General Experimental Protocol:

To a solution of the organoboronic acid in a suitable solvent such as methanol or a mixture of methanol and water, an aqueous solution of potassium hydrogen difluoride (KHF2) is added. The reaction mixture is typically stirred at room temperature until the reaction is complete. The resulting potassium organotrifluoroborate salt often precipitates from the reaction mixture and can be isolated by filtration, followed by washing and drying.

Table 1: Synthesis of Potassium Aryltrifluoroborates from Boronic Acids

| Entry | Arylboronic Acid | Product | Yield (%) | Reference |

| 1 | Phenylboronic acid | Potassium phenyltrifluoroborate | >95 | [1] |

| 2 | 4-Methoxyphenylboronic acid | Potassium 4-methoxyphenyltrifluoroborate | >95 | [1] |

| 3 | 3-Fluorophenylboronic acid | Potassium 3-fluorophenyltrifluoroborate | >95 | [1] |

| 4 | 2-Thienylboronic acid | Potassium 2-thienyltrifluoroborate | >95 | [1] |

Via Transmetalation Reactions

Potassium organotrifluoroborates can also be synthesized through transmetalation reactions, where an organometallic reagent (e.g., an organolithium or Grignard reagent) is reacted with a trialkyl borate, followed by treatment with KHF2. This approach is particularly useful for preparing organotrifluoroborates that are not readily accessible from the corresponding boronic acids.[1][2]

Logical Workflow for Transmetalation Synthesis:

References

A Technical Guide to Potassium (2,4-dichlorophenyl)trifluoroborate: Commercial Availability, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Potassium (2,4-dichlorophenyl)trifluoroborate, a versatile reagent in modern organic synthesis, particularly within the pharmaceutical industry. This document details its commercial availability, provides a thorough experimental protocol for its synthesis, and explores its applications in drug discovery and development, with a focus on its role in Suzuki-Miyaura cross-coupling reactions.

Commercial Availability and Suppliers

This compound (CAS No. 192863-38-0) is readily available from a variety of chemical suppliers specializing in research and development chemicals. The compound is typically supplied as a solid with purity levels of 95% or higher. Researchers can procure this reagent in quantities ranging from grams to kilograms, catering to both small-scale laboratory research and larger-scale process development.

Below is a summary of prominent suppliers and their typical product specifications:

| Supplier | Product Code/CAS No. | Purity | Available Quantities |

| Alfa Chemistry | 192863-38-0 | >95% | g to kg |

| BLD Pharmatech Ltd. | 192863-38-0 | ≥95% | g to kg |

| Fluorochem | F219128 | 95% | g to kg[1] |

| Santa Cruz Biotechnology | sc-231045 | Not specified | g |

Physicochemical and Safety Data

Understanding the physical, chemical, and safety properties of a reagent is paramount for its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 192863-38-0 | [2] |

| Molecular Formula | C₆H₃BCl₂F₃K | [2] |

| Molecular Weight | 252.9 g/mol | [2] |

| Appearance | Solid | [1] |

| Melting Point | 202 °C | [2] |

| Purity | Typically ≥95% | [1] |

Safety Information:

Synthesis of this compound

The primary method for the synthesis of potassium aryltrifluoroborates involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF₂). A key reference for the synthesis of this compound is found in the European Journal of Organic Chemistry, 1999, vol. 8, p. 1875-1884.[2] The following is a detailed, generalized experimental protocol based on established procedures for the synthesis of potassium aryltrifluoroborates.

Experimental Protocol: Synthesis from (2,4-dichlorophenyl)boronic acid

This protocol outlines the conversion of (2,4-dichlorophenyl)boronic acid to its corresponding potassium trifluoroborate salt.

Materials:

-

(2,4-dichlorophenyl)boronic acid

-

Potassium hydrogen fluoride (KHF₂)

-

Methanol (MeOH)

-

Water (H₂O)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Stir bar

-

Ice bath

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,4-dichlorophenyl)boronic acid in methanol.

-

In a separate beaker, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂). Caution: KHF₂ is corrosive and toxic. Handle with appropriate safety precautions.

-

Cool the methanolic solution of the boronic acid in an ice bath.

-

Slowly add the KHF₂ solution to the stirred boronic acid solution. A precipitate should begin to form.

-

Allow the reaction mixture to stir at room temperature for a few hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold water and then with a small amount of cold acetone to remove any unreacted starting materials and byproducts.

-

Dry the purified this compound product under vacuum to a constant weight.

Diagram of the Synthesis Workflow:

Applications in Drug Development and Medicinal Chemistry

Potassium organotrifluoroborates, including the (2,4-dichlorophenyl) derivative, are highly valued in drug discovery and development primarily for their application in the Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures from readily available building blocks.

The advantages of using potassium trifluoroborates over traditional boronic acids include their enhanced stability towards air and moisture, which simplifies handling and storage, and often leads to more reproducible reaction outcomes.[3]

Suzuki-Miyaura Cross-Coupling Reaction

In a typical Suzuki-Miyaura coupling, this compound serves as the organoboron nucleophile, which is coupled with an organic halide or triflate (the electrophile) in the presence of a palladium catalyst and a base. The 2,4-dichloro substitution pattern on the phenyl ring makes this reagent a valuable building block for introducing this specific moiety into a target molecule, which can be crucial for modulating the pharmacological properties of a drug candidate, such as its potency, selectivity, and metabolic stability.

Diagram of a Typical Suzuki-Miyaura Coupling:

While specific examples of blockbuster drugs synthesized using this compound are not prominently featured in publicly accessible literature, the utility of structurally similar aryltrifluoroborates in the synthesis of a wide range of biologically active compounds is well-documented. The 2,4-dichlorophenyl motif is present in numerous pharmaceuticals, and this reagent provides a reliable and efficient method for its incorporation.

Conclusion

This compound is a commercially available and highly useful reagent for organic synthesis, particularly in the context of drug discovery and development. Its stability, ease of handling, and effectiveness in Suzuki-Miyaura cross-coupling reactions make it a valuable tool for medicinal chemists. The straightforward synthesis from the corresponding boronic acid further enhances its accessibility. As the demand for efficient and robust synthetic methodologies in the pharmaceutical industry continues to grow, the importance of reagents like this compound is set to increase.

References

Safety data sheet (SDS) and handling precautions for Potassium (2,4-dichlorophenyl)trifluoroborate

Disclaimer: A specific Safety Data Sheet (SDS) for Potassium (2,4-dichlorophenyl)trifluoroborate was not located. The following guide is compiled based on data from structurally similar compounds, primarily Potassium (3,4-dichlorophenyl)trifluoroborate. This information should be used as a reference for trained professionals and is not a substitute for a compound-specific risk assessment.

Hazard Identification and Classification

This compound is anticipated to be an irritant. Based on data for analogous compounds, it is classified as a hazardous chemical.[1] The primary hazards are associated with skin, eye, and respiratory irritation.[1]

Signal Word: Warning[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Pictogram:

-

GHS07: Exclamation mark[2]

Quantitative Hazard Classification Data

| Hazard Class | Category | GHS Code | Source |

| Skin Corrosion/Irritation | 2 | H315 | Fisher Sci.[1] |

| Serious Eye Damage/Eye Irritation | 2 | H319 | Fisher Sci.[1] |

| Specific target organ toxicity — single exposure | 3 | H335 | Fisher Sci.[1] |

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BCl₂F₃K | Ambeed, Inc. |

| Molecular Weight | 252.9 g/mol | Ambeed, Inc. |

| Physical Form | Solid | Ambeed, Inc. |

| Purity | Typically ≥98% | Ambeed, Inc. |

| Storage Temperature | Room temperature, under inert atmosphere | Ambeed, Inc. |

Experimental Protocols: Safe Handling and Use

Strict adherence to safety protocols is mandatory when handling this compound. Researchers must perform a thorough risk assessment before beginning any experimental work.

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[3] A certified chemical fume hood is required for all procedures that may generate dust or aerosols.[4]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[3][5]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is critical to minimize exposure.

| PPE Type | Specification | Source |

| Eye/Face Protection | Chemical safety goggles (conforming to EN 166 or NIOSH standards). A face shield may be required for splash hazards. | Fisher Sci.[1], TCI[3] |

| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber). Breakthrough time must be considered. | Fisher Sci.[1], TCI[3] |

| Skin/Body Protection | Long-sleeved laboratory coat. Protective boots may be necessary depending on the scale of work. | Fisher Sci.[1], TCI[3] |

| Respiratory Protection | For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is required. | Fisher Sci.[1], TCI[3] |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[3] Do not breathe dust.[4] Wash hands thoroughly after handling.[3] Prevent dust formation and dispersion.[3]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4] Store away from incompatible materials such as strong oxidizing agents and acids.[3][5] Storing under an inert atmosphere is recommended.[2]

Emergency and First Aid Procedures

Immediate and appropriate first aid is crucial in the event of exposure. Ensure medical personnel are aware of the material involved.[1]

| Exposure Route | First Aid Protocol | Source |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1] | Fisher Sci.[1] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[1] | Fisher Sci.[1] |

| Eye Contact | Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] | Fisher Sci.[1] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention if symptoms occur.[1][4] | Fisher Sci.[1] |

Notes to Physician: Treat symptomatically.[1]

Accidental Release and Disposal

Spill Containment and Cleanup

-

Personal Precautions: Ensure adequate ventilation and wear full personal protective equipment as described in Section 3.2. Evacuate unnecessary personnel from the area.[1][3]

-

Environmental Precautions: Prevent the material from entering drains or water systems.[3][6]

-

Cleanup: Carefully sweep or shovel the spilled solid material into a suitable, labeled, and closed container for disposal. Avoid generating dust.[1][3]

Waste Disposal

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[7] The material should be disposed of at an approved waste disposal plant.[6]

Visual Workflow Diagrams

The following diagrams illustrate key safety and handling workflows.

Caption: Standard workflow for handling this compound.

References

- 1. fishersci.ie [fishersci.ie]

- 2. Potassium (3,4-dichlorophenyl)trifluoroborate | 850623-68-6 [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. api.henkeldx.com [api.henkeldx.com]

A Technical Guide to the Applications of Potassium (2,4-dichlorophenyl)trifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium (2,4-dichlorophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron compound that has emerged as a versatile and advantageous reagent in modern organic synthesis. As a derivative of (2,4-dichlorophenyl)boronic acid, it offers enhanced stability and ease of handling, making it a superior alternative to its boronic acid counterpart in many applications, particularly in palladium-catalyzed cross-coupling reactions.[1][2] Its utility is most pronounced in the Suzuki-Miyaura coupling, a cornerstone of carbon-carbon bond formation in the pharmaceutical and materials science industries.[3][4] The 2,4-dichloro substitution pattern on the phenyl ring provides a valuable building block for the synthesis of complex molecules with specific electronic and steric properties, finding extensive use in the development of bioactive compounds and new chemical entities.[5][6]

This technical guide provides a comprehensive review of the applications of this compound, with a focus on its role in Suzuki-Miyaura cross-coupling reactions. It includes detailed experimental protocols, quantitative data on reaction conditions and yields, and visualizations of key chemical processes to support researchers in leveraging this powerful synthetic tool.

Synthesis of this compound

Potassium organotrifluoroborates are readily prepared from their corresponding boronic acids. The synthesis of this compound is a straightforward procedure involving the reaction of (2,4-dichlorophenyl)boronic acid with potassium hydrogen fluoride (KHF₂).[3][7] This method is highly efficient and avoids the need for handling hazardous reagents like hydrofluoric acid.[8]

Experimental Protocol: General Procedure for the Synthesis of Potassium Aryltrifluoroborates

-

To a solution of the (2,4-dichlorophenyl)boronic acid in methanol, an aqueous solution of potassium hydrogen fluoride (KHF₂) is added.

-

The reaction mixture is stirred at room temperature, during which time the this compound salt precipitates out of the solution.

-

The resulting solid is collected by filtration, washed with a suitable solvent (e.g., cold methanol or diethyl ether), and dried under vacuum to yield the pure product.

Caption: Workflow for the synthesis of this compound.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the 2,4-dichlorophenyl group and a variety of electrophilic partners, typically aryl, heteroaryl, or vinyl halides and triflates. The stability and high functional group tolerance of potassium trifluoroborate salts make them particularly well-suited for the synthesis of complex molecules, including pharmaceutical intermediates and active pharmaceutical ingredients.[4][9]

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction involving a potassium aryltrifluoroborate is generally understood to proceed through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The aryl group from the this compound is transferred to the palladium center, displacing the halide. This step is often facilitated by a base, which is thought to promote the formation of a more reactive boronate species.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

A reaction vessel is charged with this compound, the aryl or heteroaryl halide, a palladium catalyst (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄), and a base (e.g., Cs₂CO₃ or K₂CO₃).

-

The vessel is evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen).

-

A degassed solvent system (e.g., dioxane/water or toluene/ethanol/water) is added.

-

The reaction mixture is heated to the specified temperature (typically 80-110 °C) for a designated period (ranging from a few hours to overnight).

-

Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

The crude product is then purified by an appropriate method, such as column chromatography or recrystallization.

Quantitative Data from Literature

The following tables summarize the reaction conditions and yields for Suzuki-Miyaura cross-coupling reactions using (2,4-dichlorophenyl)boronic acid, which serves as a close proxy for the reactivity of its potassium trifluoroborate salt.

| Electrophile | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 5-Bromo-1H-indole derivative | Pd(PPh₃)₄, LiCl | Na₂CO₃ | Toluene/Ethanol | 105 | 4 | 30 | [6] |

| 2-Bromo-pyrroloquinoline derivative | Pd(0) species | - | - | - | - | - | [5] |

| 8-Bromo-benzo[10]annulene derivative | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/Water | 90 | 3 | - | [8] |

| 3-Bromo-benzothiazole derivative | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | Reflux | 24 | - | [11] |

Applications in Medicinal Chemistry and Drug Development

The 2,4-dichlorophenyl motif is a common structural feature in many biologically active molecules and pharmaceutical candidates. Consequently, this compound and its corresponding boronic acid are valuable reagents in drug discovery and development.

-

Serotonin Agonists and Antagonists: The (2,4-dichlorophenyl) group has been incorporated into substituted pyrroloquinolines and pyridoquinolines, which act as serotonin agonists and antagonists. These compounds are investigated for the treatment of central nervous system disorders such as obesity, anxiety, and depression.[5]

-

Dipeptidyl Peptidase IV (DPP4) Inhibitors: In the development of novel treatments for type 2 diabetes, a 2,4-dichlorophenyl group was introduced into an indole scaffold to create potent and selective DPP4 inhibitors.[6]

-

Anticancer Agents: The synthesis of benzocycloheptene derivatives as potential anticancer agents has utilized (2,4-dichlorophenyl)boronic acid in Suzuki-Miyaura coupling to construct the core structure.[8]

-

Antiviral Agents: As part of the development of TMPRSS2 inhibitors for the treatment of viral infections, (2,4-dichlorophenyl)boronic acid was used to synthesize complex benzimidamide derivatives.[11]

Caption: Key therapeutic areas benefiting from this reagent.

Conclusion

This compound is a highly stable, versatile, and efficient reagent for the introduction of the 2,4-dichlorophenyl moiety in organic synthesis. Its primary application in Suzuki-Miyaura cross-coupling reactions has facilitated the synthesis of a wide range of complex molecules, particularly in the field of medicinal chemistry. The ease of preparation and handling of this reagent, combined with the robustness of the Suzuki-Miyaura reaction, ensures its continued importance in both academic research and industrial drug development. The protocols and data presented in this guide offer a solid foundation for scientists to effectively utilize this compound in their synthetic endeavors.

References

- 1. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. data.epo.org [data.epo.org]

- 6. researchgate.net [researchgate.net]

- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Chloro-6-(2,4-dichlorophenyl)pyridazine | 93181-86-3 | Benchchem [benchchem.com]

- 11. US20240132457A1 - 3-(2-(benzo[d]thiazol-2-yl)-2-(phenylsufonamido)ethyl)benzimidamide derivatives and related compounds as tmprss2 inhibitors for the treatment of viral infections - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for Potassium (2,4-dichlorophenyl)trifluoroborate in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl scaffolds prevalent in pharmaceuticals, agrochemicals, and materials science. While boronic acids are traditionally employed, their handling and stability can be challenging. Potassium organotrifluoroborates have emerged as robust and versatile alternatives, offering enhanced stability to air and moisture, which simplifies storage and handling.[1] Potassium (2,4-dichlorophenyl)trifluoroborate is a valuable building block for introducing the 2,4-dichlorophenyl moiety, a common structural motif in biologically active compounds. These application notes provide detailed protocols and data to facilitate the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Advantages of Potassium Organotrifluoroborates

Potassium organotrifluoroborates offer several advantages over their boronic acid counterparts:

-

Enhanced Stability: They are typically crystalline solids that are stable to both air and moisture, eliminating the need for specialized handling techniques.

-

Ease of Handling: Their solid nature and stability make them easier to weigh and dispense accurately.

-

Improved Stoichiometry: Unlike boronic acids, which can exist as mixtures of the monomer, trimeric anhydride (boroxine), and other oligomeric forms, potassium trifluoroborates are well-defined monomeric species, allowing for more precise stoichiometric control in reactions.

-

Reduced Protodeboronation: The trifluoroborate group is less susceptible to premature cleavage (protodeboronation) under reaction conditions compared to the boronic acid group.

Reaction Principle

The Suzuki-Miyaura reaction catalyzed by palladium complexes involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.[2] In the case of potassium organotrifluoroborates, it is generally accepted that the trifluoroborate salt undergoes slow hydrolysis under the basic reaction conditions to generate the corresponding boronic acid in situ, which then participates in the catalytic cycle.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Potassium (2,4-dichlorophenyl)trifluoroborate with Aryl Halides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of potassium (2,4-dichlorophenyl)trifluoroborate with a variety of aryl halides. This reaction is a powerful tool for the synthesis of 2,4-dichlorobiphenyl derivatives, which are important structural motifs in pharmaceuticals, agrochemicals, and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2][3] Potassium organotrifluoroborates have emerged as superior coupling partners compared to boronic acids due to their enhanced stability to air and moisture, ease of handling, and often improved reactivity.[1][4] this compound is a valuable reagent for introducing the 2,4-dichlorophenyl group, a common fragment in biologically active molecules.

This document outlines optimized reaction conditions, detailed experimental protocols, and the expected outcomes for the coupling of this compound with various aryl halides, including electron-rich, electron-poor, and sterically hindered substrates.

Reaction Principle

The palladium-catalyzed cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The general scheme for the Suzuki-Miyaura coupling is depicted below.

Figure 1: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the cross-coupling of this compound with various aryl bromides and chlorides.

Table 1: Cross-Coupling with Aryl Bromides

| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 100 | 12 | 92 |

| 2 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 16 | 88 |

| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | THF/H₂O (3:1) | 80 | 24 | 85 |

| 4 | 2-Bromotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 18 | 78 |

| 5 | 1-Bromonaphthalene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 20 | 89 |

Table 2: Cross-Coupling with Aryl Chlorides

| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Chloroanisole | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 110 | 24 | 85 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | t-BuOH/H₂O (5:1) | 100 | 24 | 75 |

| 3 | 1-Chloro-4-nitrobenzene | PdCl₂(dppf) (4) | - | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 110 | 36 | 68 |

| 4 | 2-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 120 | 36 | 65 |

| 5 | 2-Chloropyridine | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ (3) | t-BuOH/H₂O (5:1) | 100 | 24 | 72 |

Experimental Protocols

General Protocol for Cross-Coupling with Aryl Bromides

This protocol is a general guideline and may require optimization for specific substrates.

Figure 2: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.05 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄) (2-5 mol%)

-

Ligand (if required, e.g., SPhos, RuPhos) (4-6 mol%)

-

Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃) (3 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound, the aryl bromide, and the base.

-

Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

-

Add the appropriate solvent and degassed water via syringe.

-

In a separate vial, weigh the palladium catalyst and ligand (if applicable) and dissolve in a small amount of the reaction solvent.

-

Add the catalyst/ligand solution to the reaction mixture via syringe.

-

Place the reaction vial in a preheated oil bath and stir at the specified temperature for the indicated time.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dichlorobiphenyl derivative.

Protocol for Cross-Coupling with Aryl Chlorides

The procedure for aryl chlorides is similar to that for aryl bromides, but typically requires a more active catalyst system, higher temperatures, and longer reaction times due to the lower reactivity of the C-Cl bond. The use of bulky, electron-rich phosphine ligands such as RuPhos or XPhos is often necessary to achieve good yields.[5]

Conclusion

The palladium-catalyzed cross-coupling of this compound with aryl halides is a robust and versatile method for the synthesis of a wide range of 2,4-dichlorobiphenyl derivatives. The use of stable and easy-to-handle potassium trifluoroborate salts offers significant advantages over traditional boronic acids. The protocols provided herein serve as a valuable starting point for researchers in synthetic and medicinal chemistry, enabling the efficient construction of complex molecules for various applications. Further optimization of reaction conditions may be necessary for particularly challenging substrates.

References

- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]

- 2. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates [organic-chemistry.org]

- 4. First cross-coupling reaction of potassium aryltrifluoroborates with organic chlorides in aqueous media catalyzed by an oxime-derived palladacycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of Potassium (2,4-dichlorophenyl)trifluoroborate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Potassium (2,4-dichlorophenyl)trifluoroborate as a reagent in organic synthesis, with a primary focus on its application in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Due to the limited availability of specific experimental data for this compound in the reviewed literature, the protocols and data presented herein are based on established methods for structurally and electronically similar potassium aryltrifluoroborates, particularly those with electron-withdrawing substituents.

Introduction to this compound

This compound is a member of the versatile class of organotrifluoroborate salts. These reagents have gained significant traction in modern organic synthesis as stable, crystalline, and easy-to-handle alternatives to boronic acids and their esters.[1] Their enhanced stability towards air and moisture simplifies storage and handling procedures, making them particularly attractive for applications in medicinal chemistry and process development where reproducibility and operational simplicity are paramount. The 2,4-dichlorophenyl moiety is a common structural motif in pharmaceuticals and agrochemicals, and this reagent serves as a valuable building block for the introduction of this functional group.

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. In this reaction, the trifluoroborate salt acts as the nucleophilic partner, coupling with a variety of organic halides and triflates in the presence of a palladium catalyst and a base to form biaryl structures.

Advantages of Using Potassium Aryltrifluoroborates

Potassium aryltrifluoroborates offer several key advantages over traditional organoboron reagents:

-

Enhanced Stability: They are generally crystalline solids that are stable to air and moisture, allowing for long-term storage without special precautions.[1]

-

Ease of Handling: Their solid nature and stability make them easier to weigh and handle compared to often hygroscopic and less stable boronic acids.

-

Improved Stoichiometry: Due to their reduced propensity for protodeboronation under reaction conditions, they can often be used in near-stoichiometric amounts, improving the atom economy of the process.

-

High Reactivity and Broad Scope: They are effective coupling partners for a wide range of aryl and heteroaryl halides, including challenging substrates that may be problematic with other organoboron reagents.[2][3]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involving a potassium aryltrifluoroborate is depicted below. The cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with the aryltrifluoroborate and subsequent reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling of Potassium (2,4-dichlorophenyl)trifluoroborate with Heteroaryl Chlorides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and generalized protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium (2,4-dichlorophenyl)trifluoroborate with a variety of heteroaryl chlorides. This reaction is a powerful tool for the synthesis of complex biaryl and heterobiaryl structures, which are common motifs in pharmaceutical compounds and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. The use of potassium organotrifluoroborates as coupling partners offers significant advantages, including their high stability to air and moisture, ease of handling, and the use of near-stoichiometric amounts.[1] This document outlines the general conditions and a detailed protocol for the coupling of this compound with various heteroaryl chlorides, which are often more readily available and cost-effective than their bromide or iodide counterparts.[2][3]

Reaction Principle

The reaction proceeds via a palladium-catalyzed cycle involving the oxidative addition of the heteroaryl chloride to a Pd(0) species, followed by transmetalation with the this compound and subsequent reductive elimination to yield the desired coupled product and regenerate the active catalyst. The choice of ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency, particularly with less reactive heteroaryl chlorides.

Generalized Reaction Conditions

While specific optimization is often necessary for each unique substrate combination, the following table summarizes the generally effective conditions for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with heteroaryl chlorides, based on established literature for similar reactions.[1][2][4][5][6][7]

| Parameter | General Range/Examples | Notes |

| Palladium Precatalyst | Pd(OAc)₂, PdCl₂(dppf), Pd₂(dba)₃ | Pd(OAc)₂ is a common and cost-effective choice. The selection may depend on the ligand used. |

| Ligand | RuPhos, SPhos, XPhos, n-BuPAd₂ | Bulky, electron-rich phosphine ligands are generally required for the coupling of aryl chlorides.[2][5] RuPhos and SPhos have shown broad applicability.[1][2][5] |

| Catalyst Loading | 1-5 mol % Pd | Higher loadings (3-5 mol %) may be necessary for challenging or unreactive heteroaryl chlorides.[1][4] |

| Ligand Loading | 1.5-2 times the Pd loading | A ligand-to-metal ratio of 1.5:1 to 2:1 is typical. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | An inorganic base is required to facilitate the transmetalation step. Cs₂CO₃ is often more effective but also more expensive.[4] K₂CO₃ is a common and effective choice.[2] |